1-(3-Chloropropoxy)-3-nitrobenzene 1-(3-Chloropropoxy)-3-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 132636-13-6
VCID: VC21152344
InChI: InChI=1S/C9H10ClNO3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,2,5-6H2
SMILES: C1=CC(=CC(=C1)OCCCCl)[N+](=O)[O-]
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol

1-(3-Chloropropoxy)-3-nitrobenzene

CAS No.: 132636-13-6

Cat. No.: VC21152344

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloropropoxy)-3-nitrobenzene - 132636-13-6

Specification

CAS No. 132636-13-6
Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
IUPAC Name 1-(3-chloropropoxy)-3-nitrobenzene
Standard InChI InChI=1S/C9H10ClNO3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,2,5-6H2
Standard InChI Key TUVHZIRZPUPODN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OCCCCl)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC(=C1)OCCCCl)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Structure

1-(3-Chloropropoxy)-3-nitrobenzene consists of a benzene ring with two key substituents: a nitro group (-NO₂) at the meta position (position 3) and a 3-chloropropoxy group (-OCH₂CH₂CH₂Cl) at position 1. The molecular formula is C₉H₁₀ClNO₃ with a molecular weight of 215.63 g/mol. The structure can be represented by the following identifiers:

Table 1: Structural Identifiers of 1-(3-Chloropropoxy)-3-nitrobenzene

Identifier TypeValue
IUPAC Name1-(3-chloropropoxy)-3-nitrobenzene
CAS Number132636-13-6
InChIInChI=1S/C9H10ClNO3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,2,5-6H2
InChI KeyTUVHZIRZPUPODN-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC(=C1)OCCCCl)N+[O-]

Physical Properties

The physical properties of 1-(3-Chloropropoxy)-3-nitrobenzene are influenced by both the nitro and chloropropoxy groups. The nitro group is electron-withdrawing, affecting the electron density of the benzene ring, while the chloropropoxy chain contributes to the compound's lipophilicity.

Table 2: Physical Properties of 1-(3-Chloropropoxy)-3-nitrobenzene

PropertyValue
Molecular Weight215.63 g/mol
Physical StateSolid at room temperature
ColorPale yellow to light amber
SolubilitySoluble in organic solvents including chloroform, ethanol, and dimethylformamide; poorly soluble in water

Chemical Properties

The chemical behavior of 1-(3-Chloropropoxy)-3-nitrobenzene is primarily determined by its functional groups. The nitro group activates the ring toward nucleophilic substitution reactions while deactivating it toward electrophilic substitution reactions. The chloropropoxy group contains a potential leaving group (chlorine) that can participate in nucleophilic substitution reactions.

Synthesis Methods

Laboratory Synthesis

The laboratory synthesis of 1-(3-Chloropropoxy)-3-nitrobenzene typically involves a nucleophilic substitution reaction between 3-nitrophenol and 1-bromo-3-chloropropane in the presence of a base. This reaction follows an SN2 mechanism.

General Synthetic Route

  • Preparation of the base/nucleophile: 3-nitrophenol is deprotonated using a base such as potassium carbonate to form the corresponding phenoxide ion.

  • Nucleophilic substitution: The phenoxide ion attacks 1-bromo-3-chloropropane, displacing the bromine atom through an SN2 mechanism.

  • Purification: The crude product is purified through recrystallization or column chromatography.

Table 3: Typical Reaction Conditions for Laboratory Synthesis

ParameterCondition
BasePotassium carbonate (K₂CO₃)
SolventDimethylformamide (DMF)
Temperature60-80°C
Reaction Time4-6 hours
Molar Ratio1:1.2 (3-nitrophenol:1-bromo-3-chloropropane)

Industrial Production

Industrial production of 1-(3-Chloropropoxy)-3-nitrobenzene may employ similar chemical principles but often utilizes continuous flow reactors and optimized reaction parameters to enhance efficiency and yield. Alternative approaches may include:

  • The nitration of 1-(3-chloropropoxy)benzene using concentrated nitric acid and sulfuric acid under controlled temperature conditions

  • The alkylation of 3-nitrophenol with 3-chloropropanol under dehydrating conditions

Chemical Reactions

Nucleophilic Substitution

The chlorine atom in the 3-chloropropoxy group of 1-(3-Chloropropoxy)-3-nitrobenzene can undergo nucleophilic substitution reactions with various nucleophiles. This reactivity makes the compound valuable as an intermediate in organic synthesis.

Table 4: Common Nucleophilic Substitution Reactions

NucleophileReaction ConditionsProduct
Sodium azideDMF, 80°C, 8h1-(3-azidopropoxy)-3-nitrobenzene
Sodium cyanideDMSO, 60°C, 12h4-(3-nitrophenoxy)butanenitrile
Thiols (R-SH)K₂CO₃, acetone, reflux1-(3-(alkylthio)propoxy)-3-nitrobenzene

Reduction Reactions

The nitro group in 1-(3-Chloropropoxy)-3-nitrobenzene can be reduced to an amino group using various reducing agents. This transformation is particularly important in the synthesis of pharmaceutically relevant compounds.

Table 5: Reduction Methods for the Nitro Group

Reducing AgentConditionsYield (%)Selectivity
H₂, Pd/CMethanol, room temperature, atmospheric pressure>90High
Fe/HClEthanol/water, reflux75-85Moderate
SnCl₂·2H₂OEthyl acetate, reflux80-90High
Na₂S₂O₄THF/water, room temperature70-80Moderate

Oxidation Reactions

While less common than reduction reactions, the oxidation of 1-(3-Chloropropoxy)-3-nitrobenzene can occur under specific conditions, primarily affecting the aromatic ring or the propoxy chain.

Applications

Scientific Research

1-(3-Chloropropoxy)-3-nitrobenzene serves as an important research tool in various scientific disciplines:

  • As a model compound for studying substitution effects on aromatic rings

  • For investigating the influence of electron-withdrawing groups on reaction mechanisms

  • In the development of new synthetic methodologies

Organic Synthesis

One of the primary applications of 1-(3-Chloropropoxy)-3-nitrobenzene is as an intermediate in organic synthesis. Its bifunctional nature, with both a nitro group and a chloroalkyl chain, makes it valuable for building more complex molecules.

Table 6: Applications in Organic Synthesis

Target Compound ClassTransformationSignificance
AminopropoxybenzenesNitro reductionPrecursors for pharmaceuticals
Heterocyclic compoundsCyclization reactionsBuilding blocks for drug synthesis
Functionalized ethersNucleophilic substitutionDiverse chemical libraries

Medicinal Chemistry

In medicinal chemistry, derivatives of 1-(3-Chloropropoxy)-3-nitrobenzene have been investigated for their potential biological activities. The compound's structural features make it a promising scaffold for developing bioactive molecules.

Antimicrobial Candidates

Research has indicated that compounds structurally related to 1-(3-Chloropropoxy)-3-nitrobenzene may possess antimicrobial properties. The nitro group, known for its biological activity in several antimicrobial agents, contributes to this potential.

Anticancer Research

Derivatives of this compound have been evaluated for their cytotoxicity against specific cancer cell lines. Studies have focused on optimizing their structure-activity relationships to enhance their anticancer properties.

Table 7: Biological Activity of Related Compounds

CompoundActivity TypeIC₅₀ (μM)
1-(3-Chloropropoxy)-3-nitrobenzene derivativesAnticancer25-40
Reduced amino derivativesAntimicrobial15-30
Functionalized analogsEnzyme inhibition30-50

Biological Activity

Mechanisms of Action

The biological activity of 1-(3-Chloropropoxy)-3-nitrobenzene and its derivatives involves several potential mechanisms:

  • Reactive Oxygen Species (ROS) Generation: The nitro group can participate in redox cycling, leading to the generation of reactive oxygen species that may cause oxidative stress in cells.

  • DNA Interaction: The planar aromatic structure might enable intercalation with DNA, potentially disrupting replication and transcription processes.

  • Enzyme Inhibition: The compound may interact with specific enzymes, particularly those with nucleophilic residues at their active sites, leading to inhibition of their activity.

Structure-Activity Relationships

Studies on the structure-activity relationships of 1-(3-Chloropropoxy)-3-nitrobenzene derivatives have revealed several important correlations:

  • The position of the nitro group significantly impacts biological activity, with the meta position (as in the title compound) often showing optimal activity.

  • Modification of the chloropropoxy chain length can affect lipophilicity and membrane permeability, influencing the compound's bioavailability.

  • Replacement of the chlorine atom with other functional groups can tune the reactivity and target specificity of the compounds.

Table 8: Structure-Activity Relationship Data

Structural ModificationEffect on ActivityProposed Mechanism
Nitro group position3 > 2 > 4Electronic effects on ring
Propoxy chain length3C > 2C > 4COptimal lipophilicity
Terminal halogenCl > Br > FLeaving group ability

Spectroscopic Characterization

The spectroscopic characterization of 1-(3-Chloropropoxy)-3-nitrobenzene provides essential information about its structure and purity.

NMR Spectroscopy

¹H NMR spectroscopy of 1-(3-Chloropropoxy)-3-nitrobenzene shows characteristic signals for the aromatic protons (7.3-7.9 ppm), the propoxy chain protons (3.6-4.1 ppm), and the terminal -CH₂Cl group (approximately 3.7 ppm).

Infrared Spectroscopy

IR spectroscopy reveals characteristic absorption bands for the nitro group (asymmetric stretching at 1530-1550 cm⁻¹ and symmetric stretching at 1340-1360 cm⁻¹) and the C-O-C ether linkage (1050-1150 cm⁻¹).

Mass Spectrometry

Mass spectrometry typically shows the molecular ion peak at m/z 215.6, corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Table 9: Key Spectroscopic Data for 1-(3-Chloropropoxy)-3-nitrobenzene

Spectroscopic MethodKey Signals/PeaksAssignment
¹H NMR7.3-7.9 ppmAromatic protons
¹H NMR3.6-4.1 ppm-OCH₂- protons
¹H NMR~3.7 ppm-CH₂Cl protons
IR1530-1550 cm⁻¹NO₂ asymmetric stretching
IR1340-1360 cm⁻¹NO₂ symmetric stretching
MSm/z 215.6Molecular ion [M]⁺

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